![molecular formula C24H32N2O3 B5568813 9-[4-(3-羟基丙-1-炔-1-基)苄基]-2-(四氢呋喃-2-基甲基)-2,9-二氮杂螺[5.5]十一环-3-酮](/img/structure/B5568813.png)

9-[4-(3-羟基丙-1-炔-1-基)苄基]-2-(四氢呋喃-2-基甲基)-2,9-二氮杂螺[5.5]十一环-3-酮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of diazaspiro[5.5]undecane derivatives often involves multistep chemical reactions that may include Michael addition, Claisen condensation, and spirocyclization processes. A practical and divergent synthesis approach for 1- and 5-substituted 3,9-diazaspiro[5.5]undecanes and undecan-2-ones involves the efficient Michael addition of a lithium enolate to a tetrasubstituted olefin acceptor, allowing for the introduction of various substituents (Yang et al., 2008). Similarly, the annulation of primary amines to diazaspirocycles utilizing alpha-methyl benzyl resin has been reported, highlighting the importance of microwave-assisted solid-phase synthesis in the creation of these molecules (Macleod et al., 2006).

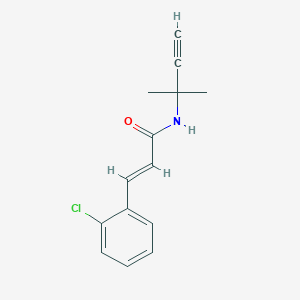

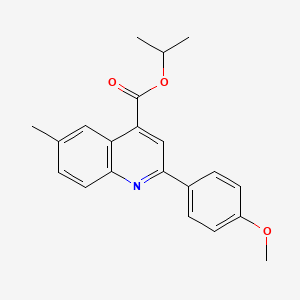

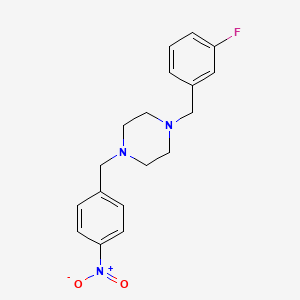

Molecular Structure Analysis

The molecular structure of diazaspiro[5.5]undecane derivatives is characterized by a unique spirocyclic framework that incorporates two nitrogen atoms within the cycle. This structure has been elucidated using various spectroscopic methods, including X-ray crystallography, which provides detailed information about the spatial arrangement of atoms within the molecule. For instance, crystal X-ray diffraction guided NMR analysis has been used to elucidate the stereoscopic structures of certain diazaspiro[5.5]undecanes (Sun et al., 2010).

科学研究应用

降压活性

一个重要的研究领域涉及合成和评估 9-取代的 1-氧杂-4,9-二氮杂螺[5.5]十一环-3-酮的降压特性。这些化合物已制备用于筛选自发性高血压大鼠,其中一些通过外周 α1-肾上腺素能受体阻断等机制显示出有效的降压作用 (Clark 等,1983)。

合成方法

研究还集中于开发含氮螺杂环的有效合成方法,例如通过双迈克尔加成反应的无催化剂合成。这些方法能够创建二氮杂螺[5.5]十一烷衍生物,展示了该化合物在化学合成中的多功能性 (Aggarwal 等,2014)。

化学稳定性和药物应用

另一个应用领域是制备和评估降压剂的盐以实现缓释,这对于开发有效的药物制剂至关重要。本研究旨在通过盐形成优化化合物的治疗功效和稳定性 (Benjamin & Lin,1985)。

生物活性和合成

1,9-二氮杂螺[5.5]十一烷类化合物的生物活性和合成已被综述,突出了它们在治疗包括肥胖、疼痛和心血管疾病在内的广泛疾病中的潜力。这证明了螺环化合物在药物开发中的治疗潜力 (Blanco‐Ania 等,2017)。

材料科学应用

在材料科学领域,螺环化合物已被用作聚合物的稳定剂,提高了它们的耐久性和抗降解性。此应用强调了螺环化合物在开发性能改进的先进材料中的重要性 (Yachigo 等,1992)。

属性

IUPAC Name |

9-[[4-(3-hydroxyprop-1-ynyl)phenyl]methyl]-2-(oxolan-2-ylmethyl)-2,9-diazaspiro[5.5]undecan-3-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H32N2O3/c27-15-1-3-20-5-7-21(8-6-20)17-25-13-11-24(12-14-25)10-9-23(28)26(19-24)18-22-4-2-16-29-22/h5-8,22,27H,2,4,9-19H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MXOWXLKXDHYNTK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(OC1)CN2CC3(CCC2=O)CCN(CC3)CC4=CC=C(C=C4)C#CCO |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H32N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

396.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2,3,6,7-tetrahydro-1H,5H-pyrido[3,2,1-ij]quinoline-8,9-dione 9-(phenylhydrazone)](/img/structure/B5568751.png)

![2,2'-[(6-phenyl-2,4-pyrimidinediyl)di-4,1-phenylene]bis(1,3-dioxo-5-isoindolinecarboxylic acid)](/img/structure/B5568760.png)

![4-{(4-chlorophenyl)[1-(2,6-dimethylphenyl)-1H-tetrazol-5-yl]methyl}morpholine](/img/structure/B5568766.png)

![4-{[(4-phenoxyphenyl)amino]sulfonyl}-2-thiophenecarboxamide](/img/structure/B5568772.png)

![N-[5-(2-chlorobenzyl)-1,3-thiazol-2-yl]-4-methylbenzamide](/img/structure/B5568782.png)

![1-benzyl-4-(4-cyclohexyl-1-piperazinyl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B5568796.png)

![1-[(dimethylamino)sulfonyl]-N-[3-(4-ethoxyphenyl)propyl]-3-piperidinecarboxamide](/img/structure/B5568799.png)

![2-benzyl-N-methyl-N-[2-(5-methyl-1,2,4-oxadiazol-3-yl)ethyl]-1,3-thiazole-4-carboxamide](/img/structure/B5568802.png)

![N-{[3-(3-chlorophenyl)-5-isoxazolyl]methyl}-3-isopropyl-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B5568811.png)

![6-[(6-hydroxy-1,4-oxazepan-6-yl)methyl]-2,3-dimethyl-3,5,6,7-tetrahydro-4H-pyrrolo[3,4-d]pyrimidin-4-one dihydrochloride](/img/structure/B5568812.png)

![7-(2,5-dimethoxyphenyl)-4-[4-(methylthio)phenyl]-4,6,7,8-tetrahydro-2,5(1H,3H)-quinolinedione](/img/structure/B5568820.png)